molecular formula C10H8F2O2S B2978290 Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate CAS No. 1563957-23-2

Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate

Cat. No.: B2978290
CAS No.: 1563957-23-2
M. Wt: 230.23
InChI Key: ZXPSFKVPARRZJG-UHFFFAOYSA-N
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Description

Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate is a chemical compound with the molecular formula C 10 H 8 F 2 O 2 S and a molecular weight of 230.23 g/mol . Its structure is characterized by an (E)-configuration of the prop-2-enoate group, as defined by the SMILES notation "COC(=O)/C=C/SC1=C(C=CC(=C1)F)F" . This building block incorporates both a difluorophenyl group and a sulfanyl-enoate functional group, making it a valuable intermediate for researchers in medicinal and synthetic chemistry. Compounds featuring difluorophenyl motifs are of significant interest in pharmaceutical development, as evidenced by their presence in active ingredients such as ticagrelor . Similarly, sulfur-containing enoate derivatives serve as key precursors in the synthesis of diverse heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals . As such, this ester is a versatile scaffold for constructing more complex molecules for biological evaluation and structure-activity relationship studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (E)-3-(2,5-difluorophenyl)sulfanylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2S/c1-14-10(13)4-5-15-9-6-7(11)2-3-8(9)12/h2-6H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPSFKVPARRZJG-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CSC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/SC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate typically involves the reaction of 2,5-difluorothiophenol with methyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol attacks the β-carbon of the acrylate, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanyl and ester groups can modulate its reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogs with Sulfanyl Linkages

Compounds sharing sulfanyl groups but differing in substituents and backbone structures are critical for understanding structure-property relationships. For example:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate (Target) C₁₀H₈F₂O₂S ~230.07* Not reported 2,5-difluorophenyl, α,β-unsaturated ester, sulfanyl group
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.46 134–178 Thiazole-oxadiazole heterocycles, amide group, methylphenyl substituent

Key Observations :

  • The target compound’s simpler structure (ester vs. amide-heterocycle hybrid) results in a lower molecular weight (~230 vs. 375 g/mol).
  • Heterocyclic analogs (e.g., compound 7c) exhibit higher melting points (134–178°C), likely due to increased hydrogen bonding and rigidity from heteroaromatic systems .
  • The α,β-unsaturated ester in the target compound may confer electrophilicity, enabling Michael addition reactions, whereas amide-based analogs prioritize hydrogen-bonding interactions.
Fluorophenyl Esters: Substituent Position Effects

Fluorine substitution patterns significantly influence physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Position Key Properties
Methyl 2-fluorophenylacetate C₉H₉FO₂ 168.16 2-fluoro Ortho-substitution induces steric hindrance
Methyl 3-fluorophenylacetate C₉H₉FO₂ 168.16 3-fluoro Para-substitution enhances symmetry
This compound C₁₀H₈F₂O₂S ~230.07 2,5-difluoro Electron-withdrawing effects, lipophilicity

Key Observations :

  • The 2,5-difluoro substitution in the target compound may enhance lipophilicity (logP) and metabolic stability, traits critical for drug candidates .
TRK Kinase Inhibitors with 2,5-Difluorophenyl Motifs

The patent EP 2024/000001 describes 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives as TRK kinase inhibitors . While the target compound lacks the pyrazole-pyrimidine scaffold, the shared 2,5-difluorophenyl group suggests:

  • Bioactivity Potential: The 2,5-difluoro configuration may optimize binding to hydrophobic pockets in kinase domains.
  • SAR Insight : Substitution at the phenyl ring’s 2- and 5-positions balances electronic effects and steric compatibility, a feature leveraged in the target compound’s design.
Physicochemical Trends
  • Molecular Weight : Sulfanyl esters with heterocycles (e.g., 375–389 g/mol ) exceed the target compound’s ~230 g/mol, impacting bioavailability.
  • Melting Points : Heterocyclic sulfanyl analogs exhibit higher melting points (134–178°C) due to crystallinity from hydrogen bonding, whereas the target’s unsaturated ester may favor lower melting points.

Biological Activity

Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate is an organic compound characterized by its unique structure, which includes a prop-2-enoate group linked to a sulfanyl moiety and a 2,5-difluorophenyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C10H8F2O2S
  • Molecular Weight : 230.24 g/mol

The presence of fluorine atoms in the 2 and 5 positions of the phenyl ring enhances the compound's chemical properties, contributing to its biological activity. The electrophilic nature of the compound allows it to interact with nucleophilic sites in biological molecules, potentially modulating various biochemical pathways.

This compound acts primarily as an electrophile. This characteristic enables it to react with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. Such interactions can disrupt cellular processes, contributing to its observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains and fungi. Its mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

The compound's effectiveness is attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, certain derivatives of this compound have shown IC50 values significantly lower than those of established anticancer drugs like sorafenib, indicating a promising therapeutic potential.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the cytotoxicity of this compound against HeLa cells. The results indicated an IC50 value of approximately 0.95μM0.95\,\mu M, which is notably more potent compared to sorafenib with an IC50 value of 7.91μM7.91\,\mu M .
CompoundCell LineIC50 (μM\mu M)
This compoundHeLa0.95
SorafenibHeLa7.91
  • Mechanistic Insights :
    • Flow cytometry analysis revealed that treatment with the compound resulted in significant apoptotic cell death in HeLa cells, alongside cell cycle arrest at the sub-G1 phase . This suggests that this compound may target critical regulatory pathways involved in cell cycle progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a thiol-ene "click" reaction between 2,5-difluorobenzenethiol and methyl propiolate under radical initiation (e.g., AIBN in DMF at 60–80°C). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy to confirm the absence of unreacted thiol or side products like disulfides .

Q. How can spectroscopic techniques distinguish between geometric isomers of this α,β-unsaturated ester?

  • Methodology : Use UV-Vis spectroscopy to identify conjugation patterns (λmax ~250–280 nm for α,β-unsaturated systems). FT-IR confirms the ester carbonyl (C=O stretch at ~1700–1750 cm<sup>−1</sup>) and C=C stretch (~1600–1650 cm<sup>−1</sup>). For geometric isomer differentiation (E/Z), employ <sup>1</sup>H-NMR: coupling constants (Jtrans ~12–16 Hz vs. Jcis ~8–12 Hz) and NOESY to confirm spatial proximity of substituents .

Q. What solvent systems are suitable for crystallization, and how does solubility vary with polarity?

  • Methodology : Solubility screening in binary solvent systems (e.g., DCM/hexane, THF/water) is recommended. Polar protic solvents (ethanol, methanol) often yield needle-like crystals due to hydrogen bonding with the ester group. Solubility decreases with higher fluorinated content in non-polar solvents. Monitor crystallization via polarized light microscopy and confirm lattice parameters via powder XRD .

Advanced Research Questions

Q. How can hydrogen-bonding motifs in the crystal structure influence physicochemical stability?

  • Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H···O or S···F contacts). Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding patterns (e.g., R2<sup>2</sup>(8) motifs) that stabilize the lattice. Stability under humidity or thermal stress can be correlated with packing density and hydrogen-bond strength using DSC/TGA .

Q. What computational approaches predict reactivity in nucleophilic additions to the α,β-unsaturated system?

  • Methodology : DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. MD simulations assess steric hindrance from the 2,5-difluorophenyl group. Compare computed activation energies (e.g., for Michael additions) with experimental kinetics from UV-Vis stopped-flow studies .

Q. How do fluorinated substituents affect degradation pathways under UV irradiation?

  • Methodology : Accelerated photostability testing (ICH Q1B guidelines) using a xenon lamp. LC-MS identifies degradation products (e.g., sulfoxide or ester hydrolysis derivatives). Radical trapping experiments (e.g., TEMPO) confirm ROS-mediated pathways. Fluorine’s electron-withdrawing effect slows hydrolysis but may enhance radical stability .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodology : Meta-analysis of structure-activity relationships (SAR) using cheminformatics tools (e.g., Schrödinger’s Canvas). Validate assays via orthogonal methods (e.g., SPR vs. enzyme inhibition). Consider stereochemical purity (HPLC chiral columns) and aggregation effects (dynamic light scattering) .

Methodological Notes

  • Spectral Data Table :

    TechniqueKey SignalsReference
    <sup>1</sup>H-NMRδ 7.4–7.6 (m, Ar-H), δ 6.8 (d, J=16 Hz, C=CH), δ 3.8 (s, OCH3)
    FT-IR1745 cm<sup>−1</sup> (C=O), 1610 cm<sup>−1</sup> (C=C)
    XRDSpace group P21/c, Z=4, θC=O = 120°
  • Stability Study Design :

    ConditionParameters MonitoredAnalytical Method
    Thermal (40°C)Weight loss, degradation productsTGA, LC-MS
    UV (320–400 nm)Photodegradation kineticsUV-Vis, EPR

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